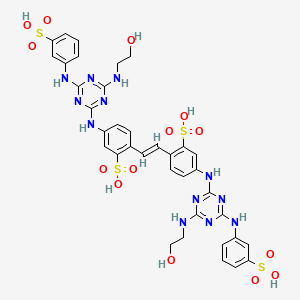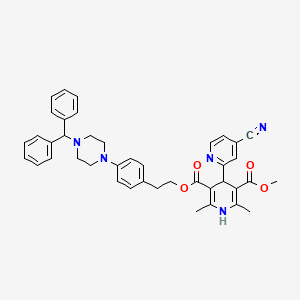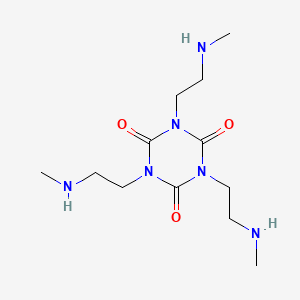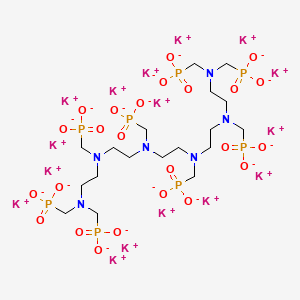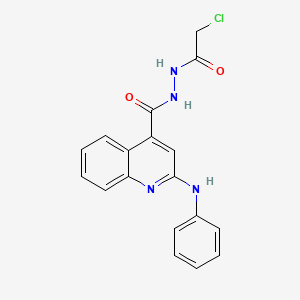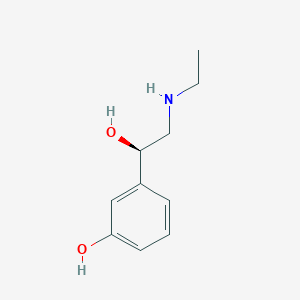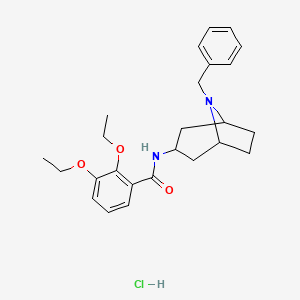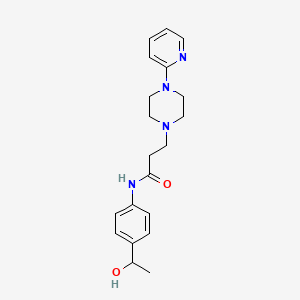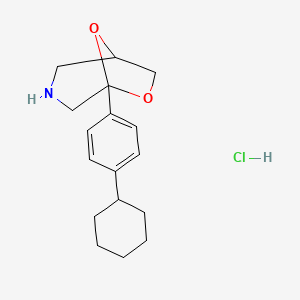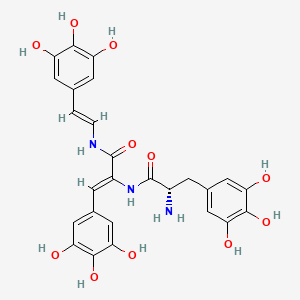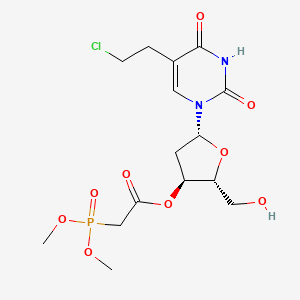
(Dimethoxy-phosphoryl)-acetic acid (2R,3S,5R)-5-(5-(2-chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-2-hydroxymethyl-tetrahydro-furan-3-yl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Dimethoxy-phosphoryl)-acetic acid (2R,3S,5R)-5-(5-(2-chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-2-hydroxymethyl-tetrahydro-furan-3-yl ester is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethoxy-phosphoryl)-acetic acid (2R,3S,5R)-5-(5-(2-chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-2-hydroxymethyl-tetrahydro-furan-3-yl ester involves several steps. The process typically starts with the preparation of the pyrimidine ring, followed by the introduction of the chloro-ethyl group. The tetrahydro-furan ring is then synthesized and attached to the pyrimidine ring. Finally, the dimethoxy-phosphoryl-acetic acid moiety is introduced under controlled conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(Dimethoxy-phosphoryl)-acetic acid (2R,3S,5R)-5-(5-(2-chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-2-hydroxymethyl-tetrahydro-furan-3-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The chloro-ethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
(Dimethoxy-phosphoryl)-acetic acid (2R,3S,5R)-5-(5-(2-chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-2-hydroxymethyl-tetrahydro-furan-3-yl ester has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of (Dimethoxy-phosphoryl)-acetic acid (2R,3S,5R)-5-(5-(2-chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-2-hydroxymethyl-tetrahydro-furan-3-yl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
類似化合物との比較
Similar Compounds
2-Pyrrolidone: A simpler lactam with industrial applications.
2-Hydroxy-2-methylpropiophenone: Used in photoinitiation and polymer chemistry.
Uniqueness
(Dimethoxy-phosphoryl)-acetic acid (2R,3S,5R)-5-(5-(2-chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-2-hydroxymethyl-tetrahydro-furan-3-yl ester stands out due to its complex structure and multifunctional nature, making it a versatile compound for various applications.
特性
CAS番号 |
115365-38-3 |
|---|---|
分子式 |
C15H22ClN2O9P |
分子量 |
440.77 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-2-(hydroxymethyl)oxolan-3-yl] 2-dimethoxyphosphorylacetate |
InChI |
InChI=1S/C15H22ClN2O9P/c1-24-28(23,25-2)8-13(20)27-10-5-12(26-11(10)7-19)18-6-9(3-4-16)14(21)17-15(18)22/h6,10-12,19H,3-5,7-8H2,1-2H3,(H,17,21,22)/t10-,11+,12+/m0/s1 |
InChIキー |
ADNKTJWFVBALEW-QJPTWQEYSA-N |
異性体SMILES |
COP(=O)(CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)CCCl)OC |
正規SMILES |
COP(=O)(CC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)CCCl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


